di-tert-Butyl 1,3-acetonedicarboxylate
Description
Significance as a Versatile Building Block and Synthetic Intermediate
Di-tert-butyl 1,3-acetonedicarboxylate serves as a crucial building block in the construction of complex molecular architectures. rsc.org Its utility stems from the presence of a central ketone and two flanking ester functionalities, which can participate in a wide array of chemical transformations. The tert-butyl esters provide steric hindrance that can influence the regioselectivity of reactions and are also readily cleaved under acidic conditions, a desirable feature in multi-step syntheses. chemicalbook.comresearchgate.net
This compound is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. mdpi.com For instance, it has been employed in the synthesis of di-tert-butyl 2,3-pentadienedioate. sigmaaldrich.com The reactivity of the central methylene (B1212753) group, flanked by two carbonyls, allows for facile enolate formation and subsequent alkylation or condensation reactions. This reactivity is harnessed in various synthetic strategies to construct carbocyclic and heterocyclic ring systems.
The strategic importance of ketones as precursors in the synthesis of natural product-inspired compounds has been increasingly recognized. rsc.org this compound, as a functionalized ketone, fits perfectly within this paradigm, offering a gateway to molecular diversity.
Historical Context of Acetonedicarboxylate Derivatives in Organic Chemistry
The history of acetonedicarboxylate derivatives is deeply intertwined with landmark achievements in organic synthesis. The parent compound, acetonedicarboxylic acid, and its simpler esters, like the diethyl and dimethyl esters, have been instrumental for over a century. niscpr.res.inscbt.com
Perhaps the most celebrated application of an acetonedicarboxylate derivative is in Sir Robert Robinson's 1917 synthesis of tropinone. wikipedia.orgchemicalbook.comrsc.org This synthesis is considered a classic in total synthesis due to its elegance and biomimetic approach, assembling a complex bicyclic alkaloid from simple precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid. wikipedia.orgresearchgate.net The original synthesis, which yielded 17% of the product, was later optimized to achieve yields exceeding 90%. wikipedia.orgacs.org This one-pot reaction, involving a double Mannich reaction, demonstrated the power of cascade reactions long before the term was formally coined. researchgate.netub.edu
Over the years, various esters of acetonedicarboxylic acid have been utilized in numerous synthetic transformations, including the Weiss-Cook reaction for the formation of cis-bicyclo[3.3.0]octane-3,7-dione derivatives. wikipedia.orgorgsyn.org The development of methods to produce these esters on a large scale further solidified their importance as readily available and versatile synthetic intermediates. niscpr.res.in
Scope and Research Objectives of the Scholarly Review
This scholarly review aims to provide a comprehensive analysis of this compound, focusing exclusively on its chemical properties and applications in organic synthesis. The primary objectives are:
To elucidate the specific roles of this compound as a versatile building block and synthetic intermediate.
To present detailed research findings on its application in the synthesis of various organic molecules, including carbocycles and heterocycles.
To provide a historical perspective by examining the foundational role of acetonedicarboxylate derivatives in the evolution of synthetic organic chemistry.
The review will feature interactive data tables to present key information in a clear and accessible format. The content will be strictly confined to the chemical nature and synthetic utility of the compound, excluding any discussion of dosage, administration, or safety profiles. The information presented is based on a thorough review of authoritative scientific literature.
Structure
2D Structure
Properties
IUPAC Name |
ditert-butyl 3-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)17-10(15)7-9(14)8-11(16)18-13(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREDQIDLGFBDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182290 | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28009-80-5 | |
| Record name | 1,5-Bis(1,1-dimethylethyl) 3-oxopentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28009-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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Synthetic Methodologies for Di Tert Butyl 1,3 Acetonedicarboxylate
Esterification Routes from 1,3-Acetonedicarboxylic Acid
The direct esterification of 1,3-acetonedicarboxylic acid with tert-butanol (B103910) is a common approach for the synthesis of di-tert-butyl 1,3-acetonedicarboxylate. This process can be carried out using conventional methods or more optimized techniques to improve yield and reaction conditions.
Conventional Esterification Protocols
Traditional methods for the synthesis of this compound often involve the reaction of 1,3-acetonedicarboxylic acid with an excess of tert-butanol in the presence of a strong acid catalyst. However, the direct esterification of carboxylic acids with tertiary alcohols like tert-butanol can be challenging due to steric hindrance and the potential for side reactions.
One established method involves the in-situ formation of 1,3-acetonedicarboxylic acid from citric acid using concentrated sulfuric acid, followed by direct esterification with tert-butanol. This approach avoids the isolation of the unstable 1,3-acetonedicarboxylic acid. niscpr.res.in Another strategy employs the use of coupling reagents to facilitate the esterification. For example, di-tert-butyl dicarbonate (B1257347) ((BOC)2O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can cleanly convert carboxylic acids and alcohols to their corresponding esters. researchgate.net The byproducts of this method, tert-butanol and carbon dioxide, are volatile, simplifying product purification. researchgate.net
| Reagent/Catalyst | Conditions | Observations |
| tert-Butanol, H+ | Heat | Direct esterification is often slow and may result in low yields due to steric hindrance. |
| (BOC)2O, DMAP | Room Temperature | Clean conversion to the ester with volatile byproducts, simplifying purification. researchgate.net |
Optimized Esterification Techniques
To overcome the challenges of conventional esterification, optimized techniques have been developed. These methods often focus on milder reaction conditions and improved efficiency. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP, is a well-known method for the synthesis of esters from sterically hindered alcohols. However, modified protocols using diisopropylcarbodiimide (DIC) in place of DCC have also been employed to achieve high yields, sometimes requiring elevated temperatures and an excess of the acid and carbodiimide. researchgate.net
The use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provides an efficient route for the esterification of tert-butyl alcohol. researchgate.net This method can be catalyzed by bases such as DMAP or calcined hydrotalcite. researchgate.net
| Method | Reagents | Key Features |
| Modified Steglich Esterification | DIC, DMAP | Can provide high yields for sterically hindered alcohols, though may require forcing conditions. researchgate.net |
| Benzotriazole Ester Intermediate | HOBt, EDC, DMAP/Calcined Hydrotalcite | Efficient for tert-butyl alcohol esterification under basic conditions. researchgate.net |
Convergent Synthetic Pathways
Derivatization from Related β-Ketoesters
The synthesis can proceed through the derivatization of other β-ketoesters. For instance, a Claisen condensation of tert-butyl acetate (B1210297) with a suitable methyl ester can be a general route for preparing complex β-ketoesters. orgsyn.org This reaction typically requires an excess of the enolate of tert-butyl acetate to drive the reaction to completion and prevent side reactions. orgsyn.org Another approach involves the C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals with an appropriate acid chloride, which can be catalyzed by pentafluorophenylammonium triflate (PFPAT). organic-chemistry.org
| Precursor Type | Reaction | Catalyst/Reagent | Outcome |
| tert-Butyl acetate & Methyl ester | Claisen Condensation | Lithium hexamethyldisilazide (LHMDS) | Forms the β-ketoester backbone. orgsyn.org |
| Enol silyl ether/Ketene silyl acetal | C-acylation | Pentafluorophenylammonium triflate (PFPAT) | Produces β-ketoesters. organic-chemistry.org |
Precursor Synthesis from Simpler Carbon Feedstocks
From Citric Acid: A widely used method for producing 1,3-acetonedicarboxylic acid is the decarbonylation and dehydration of citric acid. chemicalbook.com This is typically achieved by treating citric acid with fuming sulfuric acid (oleum). chemicalbook.comorgsyn.org The reaction with concentrated sulfuric acid is also a viable, though potentially lower-yielding, alternative. niscpr.res.in Studies have optimized this reaction, finding that a mole ratio of 9:1 of concentrated sulfuric acid to citric acid at 30°C for 18 hours can yield up to 87.9% of 1,3-acetonedicarboxylic acid. globethesis.com The resulting diacid is often used immediately in the next step without extensive purification due to its instability. niscpr.res.inorgsyn.org
From Acetone (B3395972): While less common, methods involving the reaction of acetone with carbon dioxide have been explored for the synthesis of 1,3-acetonedicarboxylic acid. chemicalbook.com Another patented process describes the reaction of ketene with phosgene (B1210022) to produce acetonedicarboxylic acid chloride, which can then be reacted with an alcohol to form the desired ester. google.com
| Feedstock | Reagents | Key Reaction | Product |
| Citric Acid | Fuming Sulfuric Acid or Concentrated H2SO4 | Decarbonylation & Dehydration | 1,3-Acetonedicarboxylic acid niscpr.res.inchemicalbook.comorgsyn.org |
| Acetone | Carbon Dioxide | Carboxylation | 1,3-Acetonedicarboxylic acid chemicalbook.com |
| Ketene | Phosgene, then Alcohol | Acylation & Esterification | Acetonedicarboxylic acid ester google.com |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and its precursors, several green chemistry principles can be applied.
One approach focuses on replacing hazardous reagents and solvents. For instance, a patented method describes the use of hydrogen peroxide as an oxidant with a medium-strong acid catalyst (such as sulfuric, phosphoric, or methanesulfonic acid) to synthesize 1,3-acetonedicarboxylic acid from citric acid in an aqueous solution. google.com This method is presented as having easily obtainable raw materials, low cost, simple operation, and high yields (over 95%). google.com The use of water as a solvent and the reduction of strong, hazardous acids align with green chemistry goals. google.comresearchgate.net
Furthermore, the development of catalytic methods that minimize waste is a key area of green chemistry. The use of lipase-catalyzed transesterification for the synthesis of β-keto esters represents a mild, solvent-free approach that can be highly chemoselective and enantioselective. google.com While not specifically detailed for this compound, this enzymatic approach offers a potential green alternative to traditional chemical methods.
The use of continuous flow reactors can also contribute to greener synthesis by enabling better control over reaction parameters, potentially leading to higher yields and reduced waste. nih.gov For example, the hydrolysis of tert-butyl esters has been demonstrated in a continuous plug flow reactor at high temperatures and pressures without the need for pH modification or additional reagents. researchgate.net
| Green Approach | Methodology | Advantages |
| Alternative Oxidants | Hydrogen peroxide catalyzed by a medium-strong acid | High yield, low cost, simple operation, aqueous solvent. google.com |
| Biocatalysis | Lipase-catalyzed transesterification | Mild, solvent-free, high chemoselectivity and enantioselectivity. google.com |
| Process Intensification | Continuous flow reactors | Better reaction control, potentially higher yields and less waste. researchgate.netnih.gov |
Chemical Reactivity and Reaction Mechanisms of Di Tert Butyl 1,3 Acetonedicarboxylate
Fundamental Reaction Types
The unique structural arrangement of di-tert-butyl 1,3-acetonedicarboxylate allows it to undergo several fundamental reaction types that are crucial for the construction of complex molecular architectures.
As a 1,3-dicarbonyl compound, this compound is an excellent substrate for various condensation reactions. These reactions leverage the nucleophilic character of the enolate generated by deprotonation of the α-carbon.
One of the most significant applications is in the synthesis of heterocyclic and polycyclic compounds. For instance, related dialkyl 1,3-acetonedicarboxylates are extensively used in the Weiss-Cook condensation reaction with 1,2-dicarbonyl compounds to yield cis-bicyclo[3.3.0]octane-3,7-dione derivatives. This reaction proceeds through a complex sequence of aldol (B89426) condensations and Michael additions. Similarly, this compound can participate in Knoevenagel-type condensations. It reacts with aldehydes and ketones, often under basic catalysis, to form α,β-unsaturated systems after a subsequent dehydration step.
Recent research has demonstrated the utility of 1,3-acetonedicarboxylates in tandem annulation pathways for synthesizing substituted indoles. A one-pot reaction mediated by potassium carbonate with substituted 2-fluoro-1-nitrobenzenes leads to the formation of various 2,3-dicarboxylate indoles. The diester also undergoes condensation with reagents like salicylaldehyde (B1680747) derivatives in the presence of piperidine (B6355638) to form biscoumarins.
Table 1: Examples of Condensation Reactions with 1,3-Acetonedicarboxylate Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Dimethyl 1,3-acetonedicarboxylate | Glyoxal (B1671930) | NaHCO₃, aq. | cis-Bicyclo[3.3.0]octane-3,7-dione derivative |
| 1,3-Acetonedicarboxylate | 2-Fluoro-1-nitrobenzene | K₂CO₃ | 2,3-Dicarboxylate indole |
The β-keto ester functionality in this compound makes its derivatives susceptible to decarboxylation, although the tert-butyl esters themselves are more robust towards hydrolysis than methyl or ethyl esters. The typical pathway involves hydrolysis of one or both ester groups to form the corresponding β-keto acid. This intermediate is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield a ketone.
The mechanism proceeds through a cyclic, six-membered transition state, which facilitates the transfer of the carboxylic proton to the ketone's oxygen atom while simultaneously breaking the carbon-carbon bond. This results in the formation of an enol, which then tautomerizes to the more stable ketone product. Because of the stability of the tert-butyl carbocation, the tert-butyl esters can also be cleaved under strong acidic conditions, which is then followed by decarboxylation.
In the context of the acetoacetic ester synthesis, after alkylation of the enolate, the final step is often hydrolysis and decarboxylation to produce a substituted ketone. Oxidative decarboxylation pathways have also been investigated for related compounds, where a cation radical can initiate fragmentation and loss of CO₂.
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This compound can undergo transesterification under both acidic and basic conditions.
Under basic conditions, a nucleophilic alkoxide (e.g., sodium methoxide (B1231860) in methanol) attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the original tert-butoxide group to form a new ester. To drive the equilibrium towards the desired product, the corresponding alcohol is typically used as the solvent.
Under acidic catalysis, the carbonyl oxygen is first protonated, which activates the ester toward nucleophilic attack by an alcohol. The mechanism involves a series of protonation, addition, and elimination steps. Recently, a method for the transesterification of tert-butyl esters using phosphorus trichloride (B1173362) (PCl₃) has been developed. This process involves the in situ formation of an acid chloride intermediate, which subsequently reacts with an alcohol to yield the desired ester.
Table 2: Conditions for Transesterification of tert-Butyl Esters
| Condition | Catalyst/Reagent | Mechanism |
|---|---|---|
| Basic | Alkoxide (e.g., NaOCH₃) | Nucleophilic Addition-Elimination |
| Acidic | Strong Acid (e.g., H₂SO₄) | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) |
Mechanistic Investigations
Understanding the underlying mechanisms of the reactions of this compound is key to predicting its behavior and harnessing its synthetic potential.
The chemistry of this compound is dominated by the formation and reactivity of its enolate. The protons
Reactivity in Domino and Cascade Reactions
This compound serves as a valuable C3 building block in domino and cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. These reactions are prized for their atom and step economy, leading to the rapid construction of complex molecular architectures from simple starting materials. The reactivity of this compound in this context is primarily centered around the nucleophilicity of its central methylene (B1212753) group, which can participate in a sequence of intermolecular and intramolecular transformations.
A prominent example of a domino reaction involving this compound is the Weiss-Cook reaction (often referred to as the Weiss reaction). This reaction involves the condensation of two equivalents of a 1,3-dicarbonyl compound with a 1,2-dicarbonyl compound to construct a cis-bicyclo[3.3.0]octane-3,7-dione skeleton. The mechanism is a complex sequence that includes aldol condensations, Michael additions, and dehydration steps.
In a notable application, the reaction between this compound (also known as di-tert-butyl 3-oxoglutarate) and glyoxal leads to the formation of tetra-tert-butyl 3,7-dioxo-cis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate in excellent yield. researchgate.net This transformation highlights the utility of the di-tert-butyl ester in creating densely functionalized bicyclic systems. The reaction proceeds through a series of interconnected steps within a single pot, embodying the efficiency of cascade catalysis. The resulting bicyclic product serves as a versatile intermediate for the synthesis of polyquinane natural products, such as triquinacene. researchgate.net
The general course of the Weiss reaction involves an initial aldol-type condensation between the enolate of the acetonedicarboxylate and one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by a second condensation and subsequent intramolecular Michael additions to forge the bicyclic framework. orgsyn.org The use of the bulky tert-butyl esters can influence the stereochemical outcome of the reaction. orgsyn.org
Detailed research findings for a representative Weiss-Cook domino reaction are presented in the table below.
Table 1: Weiss-Cook Reaction with this compound
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Di-tert-butyl 3-oxoglutarate, Glyoxal | Not specified in result | Tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate | 93% | researchgate.net |
While the dimethyl ester of 1,3-acetonedicarboxylic acid is more commonly cited in domino reactions with electrophiles like chromones, the principles are applicable to the di-tert-butyl ester. nih.gov These reactions typically initiate with a Michael addition of the acetonedicarboxylate to an electron-deficient double bond, followed by further intramolecular cyclization or rearrangement cascades. The specific pathway and final product are dictated by the reaction partners and conditions employed.
Applications of Di Tert Butyl 1,3 Acetonedicarboxylate As a Key Building Block in Complex Molecule Synthesis
Construction of Carbocyclic Frameworks
The carbon skeleton of di-tert-butyl 1,3-acetonedicarboxylate provides a readily available five-carbon chain that can be strategically incorporated into various carbocyclic systems. Its reactivity allows for the formation of both simple and complex ring structures, making it a valuable tool for synthetic chemists.
Formation of Bicyclo[3.3.1]nonane and Related Polycyclic Scaffolds
The bicyclo[3.3.1]nonane framework is a common structural motif in many biologically active natural products, particularly the polyprenylated acylphloroglucinols (PPAPs). nih.gov this compound has been employed in various strategies to construct this important bicyclic system.
One notable method involves a double Michael addition of dimethyl 1,3-acetonedicarboxylate to 4-alkoxy-4-alkylcyclohexa-2,5-dienones, which are generated from the oxidation of polysubstituted phenols. ucl.ac.uk Subsequent hydrolysis and decarboxylation of the resulting adducts yield bicyclo[3.3.1]nonane-3,7-diones. ucl.ac.uk Another approach utilizes the Weiss reaction, where the condensation of a 1,2-dicarbonyl compound with di-tert-butyl 3-oxoglutarate (this compound) leads to the formation of bicyclo[3.3.0]octane derivatives. researchgate.net For instance, the reaction of glyoxal (B1671930) with di-tert-butyl 3-oxoglutarate produces tetra-tert-butyl 3,7-dioxocis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate in excellent yield. researchgate.net
The following table summarizes key reactions for the synthesis of bicyclic systems using this compound and its analogs.
| Reactants | Product | Key Transformation |
| 4-Alkoxy-4-alkylcyclohexa-2,5-dienones and Dimethyl 1,3-acetonedicarboxylate | Bicyclo[3.3.1]nonane-3,7-diones | Double Michael Addition |
| Glyoxal and Di-tert-butyl 3-oxoglutarate | Tetra-tert-butyl 3,7-dioxocis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate | Weiss Reaction |
Cyclohexenone Synthesis via Multicomponent Reactions
While specific examples of this compound in cyclohexenone synthesis via multicomponent reactions (MCRs) are not extensively detailed in the provided context, the principles of MCRs suggest its potential utility. MCRs are powerful tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.org Given the reactivity of 1,3-dicarbonyl compounds, it is plausible that this compound could participate in MCRs to generate highly substituted cyclohexenone derivatives.
Synthesis of Diverse Heterocyclic Systems
The reactivity of the dicarbonyl functionality in this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, particularly those containing nitrogen and oxygen.
Pyrazoles and Related Nitrogen Heterocycles
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The classical Knorr pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.com This reaction proceeds through the formation of an imine followed by an enamine, which then tautomerizes to the stable aromatic pyrazole ring. youtube.com This method is known for its high yields and the formation of stable products. youtube.com
Recent advancements have focused on developing more efficient and regioselective methods for pyrazole synthesis. One such method involves a tert-butoxide-assisted C–(C=O) coupling reaction to form β-ketonitrile or α,β-alkynone intermediates, which then undergo condensation with hydrazine. rsc.org This approach allows for precise control over the substitution pattern of the resulting pyrazole. rsc.org Furthermore, one-pot, three-component reactions using immobilized enzymes as catalysts have been developed for the synthesis of 1,3,5-trisubstituted pyrazoles. nih.gov
Chromenes and Fluorenone-Fused Coumarins
Chromenes and coumarins are important oxygen-containing heterocyclic scaffolds found in numerous natural products and biologically active molecules. This compound and its derivatives are valuable reagents in the synthesis of these compounds.
The reaction of dimethyl 1,3-acetonedicarboxylate with 3-acylchromones in the presence of a base like DBU proceeds through a pyrone ring-opening and subsequent [3+3] cyclocondensation to afford functionalized 6H-benzo[c]chromenes. researchgate.net This reaction provides a pathway to novel chromene derivatives.
A particularly interesting application is the synthesis of fluorenone-fused coumarins. The base-catalyzed reaction of diethyl 1,3-acetonedicarboxylate with 2-hydroxybenzylideneindenediones yields these complex polycyclic compounds in good to very good yields. thieme.deresearchgate.netqu.edu.qa This transformation is believed to occur through a domino sequence of Michael addition, intramolecular Knoevenagel condensation, aromatization, and lactonization. researchgate.netqu.edu.qa While various bases can catalyze this reaction, DMAP has been found to give the best yields. researchgate.netqu.edu.qa
The following table outlines the synthesis of chromene and coumarin (B35378) derivatives using acetonedicarboxylates.
| Reactants | Product | Key Transformation | Catalyst |
| 3-Acylchromones and Dimethyl 1,3-acetonedicarboxylate | 6H-Benzo[c]chromenes | [3+3] Cyclocondensation | DBU |
| 2-Hydroxybenzylideneindenediones and Diethyl 1,3-acetonedicarboxylate | Fluorenone-fused Coumarins | Domino Reaction | DMAP |
Pyrrolosigmaaldrich.comnih.govbenzodiazepine Analogues
The pyrrolo sigmaaldrich.comeurekalert.orgbenzodiazepine (PBD) core is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and anxiolytic properties. While direct synthesis examples using this compound are not extensively documented in prominent literature, the closely related analogue, diethyl 1,3-acetonedicarboxylate, has been successfully employed in the construction of the pyrrolo[1,2-a] sigmaaldrich.comeurekalert.orgbenzodiazepine skeleton. This established reactivity provides a strong basis for the application of the di-tert-butyl ester in similar synthetic strategies.
The synthesis involves the cyclocondensation of a (1H-pyrrol-2-yl)methanamine derivative with the β-keto-dicarboxylate. In a key study, the reaction of 2-(aminomethyl)pyrrole hydrochloride with diethyl 1,3-acetonedicarboxylate in boiling methanol (B129727) led to the formation of 5,6-dihydro-4H-pyrrolo[1,2-a] sigmaaldrich.comeurekalert.orgbenzodiazepine-4,4,-diacetic acid diethyl ester. illinois.edu This reaction proceeds through an initial Pictet-Spengler type reaction, followed by intramolecular cyclization to form the seven-membered diazepine (B8756704) ring.
The use of the di-tert-butyl ester in place of the diethyl ester would offer the advantage of the tert-butyl protecting groups, which can be selectively removed under acidic conditions without affecting other sensitive functional groups in the molecule. This is particularly advantageous in multi-step syntheses of complex PBD analogues.
Table 1: Key Intermediates in the Synthesis of Pyrrolo[1,2-a] sigmaaldrich.comeurekalert.orgbenzodiazepine Analogues
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| Diethyl 1,3-acetonedicarboxylate | β-dicarbonyl component for cyclocondensation | |
| 2-(Aminomethyl)pyrrole hydrochloride | ![]() |
Pyrrole-amine component |
Strategic Role in Natural Product Total Synthesis (e.g., Camptothecin (B557342) Analogues)
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. sci-hub.senih.gov While this compound is a versatile synthetic building block, its specific application as a key strategic element in the total synthesis of camptothecin analogues or other similarly complex natural products is not prominently reported in the chemical literature. Synthetic strategies for camptothecin, a potent anticancer agent, typically employ other well-established methodologies and starting materials.
The potential for this compound to be used in this context exists, given its functionality. eurekalert.orgsigmaaldrich.com For instance, it could be envisioned as a precursor for constructing substituted pyridine (B92270) or quinoline (B57606) ring systems, which are components of various alkaloids. However, at present, there are no widely cited examples of its use in this capacity for the synthesis of major natural product families.
Applications in Advanced Materials Chemistry (e.g., Precursors for Metal Oxide Thin Films, Polymer Precursors)
The application of this compound extends beyond traditional organic synthesis into the realm of materials science, particularly in the development of novel polymers.
Polymer Precursors: The di-tert-butyl ester functionality is particularly useful in polymer chemistry. Research has shown that di-tert-butyl esters of dicarboxylic acids can serve as effective monomers in polycondensation reactions. Specifically, a new route for the synthesis of poly(silyl ester)s has been developed through the condensation of a di-tert-butyl ester of a dicarboxylic acid with a dichlorosilane. researchgate.net This method is advantageous as it often proceeds without the need for a catalyst or solvent, and the volatile tert-butyl chloride byproduct is easily removed.
This reactivity suggests that this compound could be a valuable precursor for creating functionalized polymers. The central ketone group could be retained in the polymer backbone or be used for subsequent post-polymerization modifications, allowing for the creation of materials with tailored properties. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which can be deprotected after polymerization to yield a poly(dicarboxylic acid), useful in applications requiring hydrophilicity or charge-bearing capabilities. mdpi.com
Precursors for Metal Oxide Thin Films: While metal-organic frameworks (MOFs) and metal oxide thin films are significant areas of materials research, there is no substantial evidence in the reviewed literature to suggest that this compound is a commonly used precursor for these applications. The synthesis of MOFs typically relies on metal ions or clusters and multidentate organic linkers, such as tricarboxylic acids. google.comresearchgate.net Similarly, the formation of metal oxide thin films via methods like sol-gel or chemical vapor deposition involves specific metal-organic precursors, and this compound is not among those frequently cited.
Catalytic Strategies Involving Di Tert Butyl 1,3 Acetonedicarboxylate
Organocatalysis and Base-Catalyzed Transformations (e.g., DMAP, DBU, TMG)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. Di-tert-butyl 1,3-acetonedicarboxylate is an excellent substrate for various organocatalytic and base-catalyzed transformations, including Michael additions and aldol (B89426) reactions.
Base-Catalyzed Reactions:
Bases such as 4-(dimethylamino)pyridine (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and tetramethylguanidine (TMG) are effective in promoting reactions involving the acidic α-hydrogens of β-ketoesters like this compound. tandfonline.comresearchgate.net DBU, in particular, is a widely used non-nucleophilic base that has been shown to catalyze a variety of transformations, including amidation and Michael additions of β-ketoesters. tandfonline.com For instance, DBU can facilitate the addition of β-ketoesters to α,β-unsaturated compounds in a Michael-type fashion. tandfonline.com While specific examples with this compound are not extensively documented in the provided search results, the general reactivity of β-ketoesters in the presence of DBU suggests its utility in promoting similar reactions with this substrate. tandfonline.comresearchgate.net
Organocatalytic Michael and Aldol Reactions:
The development of asymmetric organocatalysis has provided elegant methods for the enantioselective functionalization of carbonyl compounds. This compound can act as a nucleophile in organocatalytic Michael additions and aldol reactions. nih.govrsc.orgnih.govresearchgate.net Proline and its derivatives, as well as cinchona alkaloid-based thioureas, are common organocatalysts for these transformations. nih.govnih.gov These catalysts can activate the substrate and control the stereochemical outcome of the reaction. nih.govnih.gov
In a typical organocatalytic aldol reaction, the catalyst facilitates the formation of an enamine intermediate from a ketone or aldehyde, which then reacts with an electrophile. nih.govnih.gov While direct examples of this compound in proline-catalyzed aldol reactions are not detailed in the provided results, the general principles of organocatalyzed aldol reactions are well-established. nih.govnih.gov
The following table summarizes the types of organocatalytic and base-catalyzed reactions applicable to β-ketoesters.
| Reaction Type | Catalyst/Base | General Transformation |
| Michael Addition | DBU, Chiral Squaramides | Addition to α,β-unsaturated compounds |
| Aldol Reaction | Proline derivatives | Addition to aldehydes or ketones |
| Amidation | DBU | Reaction with amines |
Enantioselective Catalysis Using this compound as a Pro-Nucleophile
The presence of two acidic protons on the central carbon atom of this compound makes it an ideal pro-nucleophile for enantioselective catalytic reactions. In these reactions, a chiral catalyst controls the approach of the nucleophile to the electrophile, leading to the formation of a specific enantiomer of the product.
Enantioselective Michael Additions:
The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes is a well-established method for the synthesis of chiral γ-nitro carbonyl compounds. rsc.org Chiral squaramide catalysts have been shown to be highly effective in promoting this reaction with high yields and enantioselectivities. rsc.org While one study noted that di-tert-butyl malonate was unreactive in a specific organocatalytic Michael addition, this may not be universally true for all catalytic systems and electrophiles. nih.gov The use of this compound as a nucleophile in such reactions, catalyzed by chiral hydrogen-bond donors, could provide access to valuable chiral building blocks. nih.govsemanticscholar.orgmdpi.com
Enantioselective Allylic Alkylations:
As mentioned previously, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. researchgate.netnih.govuwindsor.ca In these reactions, a chiral ligand on the palladium catalyst controls the stereochemical outcome of the nucleophilic attack of the β-ketoester enolate on the π-allylpalladium intermediate. nih.govuwindsor.ca This allows for the synthesis of enantioenriched products containing a new stereocenter at the α-position of the dicarbonyl compound. nih.gov
The following table highlights key enantioselective reactions where this compound can potentially serve as a pro-nucleophile.
| Reaction Type | Catalytic System | Stereochemical Outcome |
| Michael Addition | Chiral Squaramides/Thioureas | Enantioselective formation of C-C bonds |
| Allylic Alkylation | Chiral Palladium Complexes | Enantioselective α-alkylation |
Advanced Characterization and Theoretical Investigations of Di Tert Butyl 1,3 Acetonedicarboxylate and Its Metal Complexes
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of di-tert-butyl 1,3-acetonedicarboxylate. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Studies, including Lanthanide-Induced Shift (LIS) Spectroscopy and Dissolution Dynamic Nuclear Polarization (DNP)-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum is expected to be relatively simple, featuring a prominent singlet for the 18 chemically equivalent protons of the two tert-butyl groups and a singlet for the four protons of the two methylene (B1212753) (-CH₂-) groups. The ¹³C NMR spectrum provides more detailed information, with distinct signals for the carbonyl carbon, the ester carbonyl carbons, the quaternary carbons of the tert-butyl groups, the methyl carbons, and the methylene carbons.
Lanthanide-Induced Shift (LIS) Spectroscopy
To further probe the molecule's three-dimensional structure in solution, Lanthanide-Induced Shift (LIS) spectroscopy can be employed. This technique uses paramagnetic lanthanide complexes, often β-diketonates like Eu(dpm)₃, which act as Lewis acids and reversibly coordinate to Lewis basic sites in the substrate molecule. organicchemistrydata.orgmdpi.com For this compound, the primary coordination site for the lanthanide shift reagent (LSR) would be the lone pair electrons on the central ketone oxygen.
Upon coordination, the paramagnetic metal induces large changes (shifts) in the NMR resonance frequencies of the substrate's nuclei. mdpi.com The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific nucleus. organicchemistrydata.org Protons closer to the coordination site experience larger shifts than those farther away. mdpi.com By plotting the induced shifts for each proton signal against the molar ratio of the LSR to the substrate, one can gain detailed information about the molecule's conformation in solution. nih.gov For this molecule, the methylene protons would be expected to show the largest induced shift, followed by the tert-butyl protons, confirming the through-space proximity of these groups to the central carbonyl.
Dissolution Dynamic Nuclear Polarization (DNP)-NMR
The inherent low sensitivity of NMR can be a limiting factor, especially when analyzing dilute samples or monitoring fast reactions. nih.gov Dissolution Dynamic Nuclear Polarization (dDNP) is a hyperpolarization technique that enhances NMR signal intensities by several orders of magnitude (over 10,000-fold). nationalmaglab.orgwiley.com The method involves doping a sample with a stable radical, freezing it to cryogenic temperatures (e.g., ≤1.2 K), and irradiating it with microwaves to transfer the high polarization of electron spins to the nuclear spins (typically ¹³C). nationalmaglab.orgwiley.com
The hyperpolarized frozen sample is then rapidly dissolved with a hot solvent and transferred to an NMR spectrometer for analysis. nationalmaglab.org This provides a dramatic, albeit transient, boost in signal intensity, allowing for the rapid acquisition of spectra. nih.gov For this compound and its reaction products, dDNP-NMR would enable real-time monitoring of chemical transformations or the study of its metal complexation kinetics even at very low concentrations. dtu.dk
Infrared (IR) and Variable Temperature IR (VT-IR) Spectroscopy for Mechanistic Elucidation and Thermal Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl groups.
The key vibrational frequencies can be predicted based on its structure and data from analogous compounds. The two ester carbonyl (C=O) stretching vibrations are expected to appear in the range of 1730-1750 cm⁻¹, which is characteristic for tert-butyl esters. researchgate.net The central ketone carbonyl stretch would typically appear at a slightly lower wavenumber, around 1715 cm⁻¹. The spectrum would also show characteristic C-O stretching bands for the ester groups and C-H stretching and bending vibrations for the tert-butyl and methylene groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1730 - 1750 |
| Ketone C=O | Stretch | ~1715 |
| Ester C-O | Stretch | 1150 - 1250 |
This table is generated based on typical IR frequencies for the specified functional groups.
Variable Temperature IR (VT-IR) spectroscopy could be employed to study dynamic processes and thermal stability. For instance, while this compound primarily exists in the keto form, VT-IR could detect the presence of any keto-enol tautomerism at elevated temperatures by monitoring for the appearance of C=C and O-H stretching bands. Furthermore, upon forming metal complexes, significant shifts in the carbonyl stretching frequencies would occur, providing direct evidence of coordination and information about the strength of the metal-ligand bond.
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information through its fragmentation patterns. udel.edu For this compound (C₁₃H₂₂O₅), the exact mass is 258.1467 u. guidechem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 258. The fragmentation of tert-butyl esters is highly characteristic. nih.gov A primary and often very intense fragmentation pathway involves the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 u, to give a prominent peak at m/z 201 ([M-57]⁺). researchgate.net Another common fragmentation is the loss of isobutylene (B52900) (C₄H₈) via a rearrangement, which has a mass of 56 u, resulting in a peak at m/z 202. Further fragmentation of these initial products would also be observed.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Identity | Formation Pathway |
|---|---|---|
| 258 | [M]⁺˙ | Molecular Ion |
| 201 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 202 | [M - C₄H₈]⁺˙ | Loss of isobutylene |
| 145 | [M - C₄H₉ - C₄H₈]⁺ | Sequential loss of a tert-butyl radical and isobutylene |
This table is generated based on established fragmentation patterns for tert-butyl esters. libretexts.orgmiamioh.edu
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide crucial data on molecular connectivity and solution-state behavior, single-crystal X-ray diffraction offers unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique is indispensable for determining precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact solid-state conformation. For a flexible molecule like this compound, crystallography would definitively show how the molecule packs in a crystal lattice and the preferred conformation adopted to minimize steric strain from the bulky tert-butyl groups. nih.gov
In the context of its metal complexes, X-ray crystallography is even more critical. It provides definitive evidence of the coordination mode of the dicarboxylate ligand (e.g., acting as a bidentate chelating agent to a single metal or as a bridging ligand between two metal centers). Furthermore, it establishes the coordination geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral) and provides precise measurements of the metal-ligand bond distances. uni-due.despuvvn.edujocpr.com Studies on related metal complexes of β-ketoiminates and other ligands show that the specific geometry is highly dependent on the metal ion and the steric bulk of the ligands involved. uni-due.deweizmann.ac.il
Computational Chemistry and Molecular Modeling
Computational methods serve as a powerful complement to experimental data, providing deep insights into the molecule's conformational landscape and energetic properties that can be difficult to access experimentally.
Conformational Analysis and Energetic Profiles
This compound possesses significant conformational flexibility due to the eight rotatable bonds in its backbone. guidechem.com The presence of two large tert-butyl groups imposes significant steric constraints, heavily influencing the molecule's preferred shape. Computational conformational analysis, using methods such as molecular mechanics (MM) or Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule. acs.orgnih.gov
These simulations can identify multiple stable and metastable conformers (local energy minima) and the transition states that connect them. acs.org It is expected that low-energy conformations will arrange the two bulky tert-butyl ester groups to minimize steric repulsion, likely adopting a staggered or anti-periplanar orientation relative to each other along the carbon backbone. The flexibility of the central C-C-C-C-C chain allows for various folded or extended structures. whiterose.ac.uk
First-principles molecular dynamics simulations can reveal how these different conformations are populated and interconvert at various temperatures, providing a dynamic picture that links to experimental observations from techniques like VT-IR or VT-NMR. nih.govnih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Di-tert-butyl 3-oxoglutarate |
| Eu(dpm)₃ (tris(dipivaloylmethanato)-europium(III)) |
| Isobutylene |
| tert-Butyl acetoacetate |
| Acetone (B3395972) |
| Benzaldehyde |
| Diethyl ether |
| Toluene |
| Pyruvic acid |
| Fructose |
| TEMPO |
Reaction Pathway Calculations and Transition State Characterization
Theoretical investigations into the reaction pathways of this compound, particularly its intramolecular cyclization, provide critical insights into the reaction mechanism, energetics, and the structure of transient species. The primary reaction pathway for this compound under basic conditions is the Dieckmann condensation, an intramolecular Claisen condensation that converts a diester into a cyclic β-keto ester. wikipedia.orgmasterorganicchemistry.com Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping this process.
The Dieckmann condensation of this compound proceeds through a series of well-defined elementary steps. The reaction is initiated by the formation of an enolate, which then acts as an intramolecular nucleophile. purechemistry.orglibretexts.org
Reaction Pathway Steps:
Enolate Formation: The reaction commences with the abstraction of a proton from the α-carbon (the carbon atom between the two carbonyl groups) by a strong base, typically a tert-butoxide to match the ester group and prevent transesterification. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance. purechemistry.orglibretexts.org
Formation of a Tetrahedral Intermediate: The intramolecular attack results in a cyclic tetrahedral intermediate, with a negative charge localized on the oxygen atom of the attacked carbonyl group. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the tert-butoxide (t-BuO⁻) leaving group. libretexts.orglibretexts.org
Protonation: A final acidic workup step is required to protonate the resulting enolate and yield the neutral cyclic β-keto ester product. youtube.comyoutube.com
Transition State Characterization
The key transition state in the Dieckmann condensation is associated with the intramolecular nucleophilic attack (Step 2), as it involves the formation of the new carbon-carbon bond and represents the highest energy barrier along the reaction coordinate.
Computational modeling characterizes this transition state (TS) as having the following features:
Geometry: The molecule adopts a conformation that brings the nucleophilic α-carbon and the electrophilic carbonyl carbon into close proximity. The transition state geometry is typically a distorted cyclic structure where the new C-C bond is partially formed, and the attacked C=O bond is elongated. purechemistry.org
Bonding: In the transition state, the original C-H bond at the α-position is fully broken, while the new C-C bond between the α-carbon and the carbonyl carbon is partially formed. Simultaneously, the π-bond of the electrophilic carbonyl group is partially broken as negative charge builds on the oxygen atom.
The table below conceptualizes the energy profile for the Dieckmann condensation pathway. The values are illustrative for a typical reaction of this type, highlighting the relative energies of the key species.
Table 1: Conceptual Energy Profile for Dieckmann Condensation
| Reaction Step | Species | Relative Energy (Conceptual) | Key Characteristics |
| 1 | Reactant (Diester) + Base | Low | Stable starting materials. |
| 2 | Transition State 1 (TS1) | High | C-H bond breaking at the α-carbon. |
| 3 | Intermediate 1 (Enolate) | Intermediate | Resonance-stabilized nucleophile. |
| 4 | Transition State 2 (TS2) | Highest (Rate-Determining) | Partial C-C bond formation; cyclic structure. |
| 5 | Intermediate 2 (Tetrahedral) | High | Unstable sp³-hybridized center with an alkoxide. |
| 6 | Transition State 3 (TS3) | Intermediate-High | C-O bond breaking of the leaving group. |
| 7 | Product (β-Keto Ester) + Base | Low | Initial cyclized product before deprotonation. |
| 8 | Final Product (Deprotonated) | Lowest | Highly stable resonance-stabilized enolate; drives the reaction. |
This table provides a conceptual illustration of the reaction pathway. Actual activation energies and intermediate stabilities would require specific DFT calculations for this compound.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies
While di-tert-butyl 1,3-acetonedicarboxylate is commercially available, the development of more efficient, sustainable, and versatile synthetic routes remains a key area of research. Future methodologies are expected to focus on improving yield, reducing waste, and utilizing milder reaction conditions.
One promising avenue is the exploration of flow chemistry for its synthesis. Continuous flow microreactors have demonstrated significant advantages for the synthesis of tertiary butyl esters, offering enhanced efficiency, versatility, and sustainability compared to traditional batch processes. rsc.org Applying this technology to the production of this compound could lead to a more streamlined and scalable manufacturing process. amanote.com
Furthermore, research into novel catalytic systems could unlock more direct and atom-economical synthetic pathways. For instance, the use of di-tert-butyl dicarbonate (B1257347) in the presence of a simple base like potassium carbonate has been shown to be an effective and environmentally friendly method for carbonylation to produce cyclic ureas. rsc.org This suggests the potential for developing analogous one-pot strategies for the synthesis of this compound from simpler precursors, avoiding hazardous reagents. rsc.org
The synthesis of structurally related compounds provides insights into potential new methods. For example, the synthesis of di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate involves the use of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. orgsyn.org Investigating similar coupling strategies for the esterification of 1,3-acetonedicarboxylic acid with tert-butanol (B103910) could lead to more efficient and selective syntheses.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Flow Microreactors | Continuous processing, enhanced heat and mass transfer. | Increased efficiency, better scalability, improved safety, and sustainability. rsc.orgamanote.com |
| One-Pot Carbonylation | Utilizes reagents like di-tert-butyl dicarbonate under mild conditions. | Environmentally friendly, metal-free, and potentially more atom-economical. rsc.org |
| Novel Coupling Reagents | Employment of modern coupling agents like EDC·HCl. | Milder reaction conditions and potentially higher yields for esterification. orgsyn.org |
Exploration of New Catalytic Applications and Systems
The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis, both as a ligand and as a precursor to catalytic species.
The 1,3-diketone moiety can act as a bidentate ligand, coordinating to metal centers to form stable complexes. Research into 1,3-diketone-based ligands for transition metal catalysis is an active area, with the goal of developing more electron-rich ligands that can enhance catalytic activity and selectivity. hector-fellow-academy.de The bulky tert-butyl groups of this compound can create a specific steric environment around a metal center, potentially leading to novel reactivity and selectivity in catalytic transformations. hector-fellow-academy.de
Moreover, the tert-butyl groups themselves can be the focus of catalytic functionalization. Recent studies have demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups using highly electrophilic manganese catalysts. nih.govchemrxiv.org This opens up the possibility of using this compound as a substrate for late-stage functionalization, introducing new reactive sites into the molecule. nih.govchemrxiv.org
The development of catalytic systems that utilize this compound as a building block for more complex catalysts is another promising direction. For instance, its structural features could be incorporated into larger molecular architectures designed for specific catalytic processes. The use of di-tert-butyl azodicarboxylate in catalytic asymmetric direct amination, while a different compound, highlights the utility of the di-tert-butyl motif in designing effective organocatalysts. rsc.org
| Catalytic System | Role of this compound | Potential Application |
| Transition Metal Complexes | As a 1,3-diketone ligand. | Catalysis requiring electron-rich ligands with specific steric bulk. hector-fellow-academy.de |
| Manganese Catalysis | As a substrate for C-H hydroxylation. | Synthesis of functionalized derivatives with new reactive handles. nih.govchemrxiv.org |
| Organocatalysis | As a precursor for more complex catalysts. | Development of novel, metal-free catalytic systems. rsc.org |
Expansion into Advanced Materials and Biological Probe Development
The structural characteristics of this compound make it a promising building block for the synthesis of advanced materials, particularly polymers and metal-organic frameworks (MOFs).
In polymer chemistry, the diester functionality allows for its incorporation into polyester (B1180765) chains. Post-polymerization modification of unsaturated polyesters with 1,3-dicarbonyl compounds via Michael addition has been shown to be a useful method for tuning polymer properties. rsc.org this compound could be used in a similar fashion to introduce bulky side groups that influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
The dicarboxylate nature of the parent 1,3-acetonedicarboxylic acid suggests that this compound could serve as a precursor to dicarboxylate linkers for the synthesis of MOFs. guidechem.comguidechem.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgmdpi.comrsc.org The use of a linker derived from this compound could lead to MOFs with unique pore geometries and chemical environments due to the presence of the ketone group and the bulky tert-butyl esters. These functionalities could be further modified post-synthesis to introduce new properties.
The development of luminescent MOFs has garnered significant interest for their potential application as chemical sensors and biological probes. mdpi.comresearchgate.net By incorporating emissive metal ions or organic linkers, MOFs can exhibit fluorescence that is sensitive to the presence of specific analytes. The synthesis of a dysprosium-based MOF that acts as a multi-responsive luminescent sensor for acetylacetone (B45752) and salicylaldehyde (B1680747) demonstrates the potential of this approach. researchgate.net A MOF constructed with a linker derived from this compound could potentially exhibit interesting luminescent properties, paving the way for its use in the development of novel sensors and probes.
| Material Type | Role of this compound | Potential Properties and Applications |
| Polymers | As a monomer or modifying agent. | Tunable thermal and mechanical properties, novel polymer architectures. rsc.org |
| Metal-Organic Frameworks (MOFs) | As a precursor to a dicarboxylate linker. | Unique pore structures, potential for post-synthetic modification, applications in gas storage and catalysis. rsc.orgmdpi.comrsc.org |
| Luminescent Sensors | As a component of a luminescent MOF. | Development of chemical sensors and biological probes based on fluorescence quenching or enhancement. mdpi.comresearchgate.net |
Advancements in Sustainable and Green Chemical Syntheses
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in both academic research and industrial applications. The future development and use of this compound will likely be influenced by these principles.
Research into greener synthetic routes for this compound is a key area of focus. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with more environmentally benign alternatives, and the development of catalytic processes that minimize waste. The synthesis of tertiary butyl esters in flow microreactors is a prime example of a more sustainable approach that could be adapted for the production of this compound. rsc.orgamanote.com
Furthermore, the use of this compound and its derivatives in green chemical syntheses is a promising research direction. For example, di-tert-butyl dicarbonate is considered a green reagent for the synthesis of dipeptides under mild conditions. researchgate.net This highlights the potential for developing new synthetic methodologies that utilize the reactivity of this compound in an environmentally friendly manner.
The development of recyclable catalysts for reactions involving this compound is another important aspect of green chemistry. For instance, an eco-sustainable method for the formation and cleavage of tert-butyl ethers has been developed using a reusable Erbium(III) triflate catalyst. researchgate.net Similar strategies could be employed for reactions involving this compound to create more sustainable chemical processes.
| Green Chemistry Aspect | Application to this compound | Expected Impact |
| Sustainable Synthesis | Development of flow chemistry and catalytic routes from renewable feedstocks. | Reduced environmental footprint, lower costs, and improved safety. rsc.orgamanote.com |
| Green Reagents | Use of this compound derivatives in mild and efficient reactions. | Minimization of waste and avoidance of hazardous substances. researchgate.net |
| Recyclable Catalysts | Design of heterogeneous or reusable catalysts for reactions involving the compound. | Improved process efficiency and reduced environmental impact of catalytic systems. researchgate.net |
Q & A
Basic: What are the standard synthetic routes for preparing diethyl or dimethyl 1,3-acetonedicarboxylate, and how do reaction conditions influence yield?
Answer:
Diethyl and dimethyl esters are typically synthesized via esterification of acetone dicarboxylic acid with the corresponding alcohol (ethanol or methanol) under acidic catalysis. For example, dimethyl 1,3-acetonedicarboxylate can be prepared using chlorosulfonic acid in dichloromethane at 10–15°C for 5–6 hours, followed by further reaction at 3–35°C for 2 hours, achieving an 87.3% yield . Key factors affecting yield include:
- Catalyst selection: Strong acids (e.g., H₂SO₄, HCl) or chlorosulfonic acid improve esterification efficiency.
- Temperature control: Excess heat may promote decomposition, while low temperatures slow reaction kinetics.
- Solvent purity: Moisture-sensitive reactions require anhydrous solvents to avoid hydrolysis .
Advanced: How does DMAP catalysis enhance the reactivity of diethyl 1,3-acetonedicarboxylate in cycloaddition reactions?
Answer:
DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst, facilitating the formation of reactive intermediates. For instance, in reactions with 2-hydroxybenzylideneindenediones, DMAP promotes the generation of acylated intermediates, enabling efficient synthesis of fluorenone-fused coumarins. This catalysis lowers activation energy and stabilizes transition states, reducing side reactions like hydrolysis or dimerization . Alternative catalysts (e.g., pyridine derivatives) may exhibit lower efficiency due to weaker nucleophilicity .
Basic: What storage conditions are critical for maintaining the stability of diethyl 1,3-acetonedicarboxylate?
Answer:
- Temperature: Store at 2–8°C to prevent thermal decomposition.
- Moisture control: Use airtight containers with desiccants, as the compound is moisture-sensitive.
- Light exposure: Protect from UV light to avoid photolytic degradation.
Evidence from analogous compounds shows that improper storage (e.g., room temperature or humid environments) leads to ester hydrolysis, forming acetone dicarboxylic acid .
Advanced: How can researchers address contradictions in reported yields for the Weiss-Cook condensation using dimethyl 1,3-acetonedicarboxylate?
Answer:
Discrepancies in yields (e.g., 50–90%) may arise from:
- Solvent effects: Polar aprotic solvents (e.g., THF) favor cyclization, while protic solvents may quench intermediates.
- Reaction scale: Small-scale reactions (<1 mmol) often report higher yields due to better heat/mass transfer.
- Catalyst batch variability: Impurities in commercial DMAD (dimethyl acetylenedicarboxylate) can inhibit reactivity.
Reproducibility requires strict adherence to solvent drying, catalyst purification, and controlled stoichiometry .
Basic: What spectroscopic techniques are recommended for characterizing diethyl 1,3-acetonedicarboxylate?
Answer:
- ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.6–4.3 ppm (ester CH₂), and δ 3.2 ppm (keto-methylene group).
- ¹³C NMR: Signals at ~170 ppm (ester carbonyl), 205 ppm (keto carbonyl).
- GC-MS: Molecular ion peak at m/z 202 (diethyl) or 174 (dimethyl), with fragmentation patterns confirming ester groups .
Advanced: What mechanistic insights explain the regioselectivity in Michael addition-aldol cyclizations involving dimethyl 1,3-acetonedicarboxylate?
Answer:
The sodium enolate of dimethyl 1,3-acetonedicarboxylate undergoes Michael addition with electrophiles (e.g., alkynals or ynones), forming a stabilized enolate intermediate. Subsequent aldol cyclization proceeds via a six-membered transition state, favoring the formation of 2-hydroxyisophthalates. Regioselectivity is controlled by:
- Electrophile electronic effects: Electron-deficient alkynals favor conjugate addition.
- Solvent polarity: THF stabilizes the enolate, enhancing nucleophilicity.
- Counterion effects: Na⁺ or K⁺ ions influence enolate stability and reactivity .
Basic: What safety precautions are essential when handling diethyl 1,3-acetonedicarboxylate?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of vapors (flash point: 86°C for diethyl ester).
- Spill management: Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
GHS hazards include skin sensitization (H317) and flammability (H227) .
Advanced: How do steric effects in tert-butyl esters influence reactivity compared to methyl/ethyl analogs?
Answer:
The tert-butyl group introduces significant steric hindrance, which:
- Reduces nucleophilic reactivity: Bulkier esters hinder enolate formation in Michael additions.
- Enhances stability: Tert-butyl esters are less prone to hydrolysis under acidic/basic conditions.
- Alters solubility: Lower polarity reduces solubility in aqueous buffers, necessitating polar aprotic solvents.
These effects necessitate modified reaction conditions (e.g., stronger bases or elevated temperatures) compared to methyl/ethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

